Magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide (1/1/1)
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Overview
Description
Magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide (1/1/1) is an organometallic compound that features a magnesium atom bonded to a bromide ion and a (2-methoxybenzene-1-sulfonyl)methanide ligand. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide typically involves the reaction of magnesium bromide with 2-methoxybenzene-1-sulfonylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors that maintain an inert atmosphere. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide depend on the specific reaction type. For example, electrophilic aromatic substitution reactions may yield substituted aromatic compounds, while oxidation reactions may produce sulfonyl derivatives.
Scientific Research Applications
Magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide involves its ability to donate or accept electrons, facilitating various chemical reactions. The compound can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide (2-methylphenyl)methanide: Similar in structure but with a methyl group instead of a methoxy group.
Magnesium bromide (2-chlorobenzene-1-sulfonyl)methanide: Similar in structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide is unique due to the presence of the methoxy group, which can influence the compound’s reactivity and interactions in chemical reactions. The methoxy group can donate electron density to the aromatic ring, affecting the compound’s behavior in electrophilic aromatic substitution reactions.
This detailed article provides a comprehensive overview of magnesium bromide (2-methoxybenzene-1-sulfonyl)methanide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61645-26-9 |
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Molecular Formula |
C8H9BrMgO3S |
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;1-methanidylsulfonyl-2-methoxybenzene;bromide |
InChI |
InChI=1S/C8H9O3S.BrH.Mg/c1-11-7-5-3-4-6-8(7)12(2,9)10;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PSKNPWZSIFXENP-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
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